Product packaging for Bis-PEG4-sulfonic acid(Cat. No.:CAS No. 1807539-08-7)

Bis-PEG4-sulfonic acid

Cat. No.: B606178
CAS No.: 1807539-08-7
M. Wt: 366.4 g/mol
InChI Key: URCFPXZEPHPAIR-UHFFFAOYSA-N
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Description

Significance of PEG Linkers in Chemical and Biomedical Research

PEG linkers serve as flexible spacers that connect different molecular entities, imparting beneficial properties to the resulting conjugates. chempep.com Their high water solubility, low toxicity, and minimal immunogenicity make them particularly well-suited for use in biological and medical research. molecularcloud.org The use of PEG in biological applications dates back to the 1970s when it was first attached to proteins to extend their circulation time in the body and reduce immune responses. chempep.com This process, known as PEGylation, has since become a widely used strategy to improve the pharmaceutical properties of many biomolecules. conicet.gov.ar

The introduction of PEG linkers can enhance the solubility and stability of hydrophobic molecules, a significant advantage for drug development as many potent drug candidates are not readily soluble in water. biochempeg.comaxispharm.com By attaching a PEG linker, these drugs can be made more suitable for injection and absorption by the body. biochempeg.com Furthermore, PEGylation can increase the half-life of drugs in the bloodstream, leading to longer-lasting therapeutic effects. biochempeg.com

Evolution of PEG-based Reagents for Enhanced Molecular Design

The field of PEG-based reagents has evolved significantly since its inception. The first generation of these reagents was limited to low molecular weight PEGs with high polydispersity, meaning the PEG chains had a wide range of lengths. conicet.gov.ar This led to heterogeneous mixtures of conjugated molecules, which could result in inconsistent performance. conicet.gov.ar

Over time, advances in polymer synthesis have led to the development of monodisperse PEG linkers, which have a precisely defined molecular weight and structure. molecularcloud.org This allows for the creation of more homogeneous conjugates with predictable properties. The development of monodisperse PEG linkers in the 1990s enabled more precise bioconjugation strategies. chempep.com

Furthermore, the variety of functional groups that can be attached to the ends of PEG chains has expanded dramatically. biochempeg.com Initially, PEG reagents were primarily designed to react with amino groups on proteins. conicet.gov.ar Now, a wide array of reactive groups are available, allowing for site-specific attachment to different functional groups on a target molecule. precisepeg.com This has led to the creation of sophisticated heterobifunctional, cleavable, and branched PEG architectures designed for specific and advanced applications. chempep.com For instance, second-generation PEG reagents offer improved selectivity for specific amino acids or other functional groups, leading to more controlled and efficient conjugation. creativepegworks.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O10S2 B606178 Bis-PEG4-sulfonic acid CAS No. 1807539-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O10S2/c11-21(12,13)9-7-19-5-3-17-1-2-18-4-6-20-8-10-22(14,15)16/h1-10H2,(H,11,12,13)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCFPXZEPHPAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCS(=O)(=O)O)OCCOCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601272844
Record name 3,6,9,12-Tetraoxatetradecanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807539-08-7
Record name 3,6,9,12-Tetraoxatetradecanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807539-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxatetradecanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for Bis Peg4 Sulfonic Acid and Its Derivatives

General Synthetic Strategies for Homobifunctional PEG Derivatives

The creation of homobifunctional PEG derivatives, with the general structure X-PEG-X, involves the modification of the terminal hydroxyl groups of a polyethylene (B3416737) glycol diol. ajol.info The primary strategies to achieve this are through esterification and etherification reactions.

Esterification-based approaches for PEG functionalization

Esterification is a widely employed method for functionalizing the terminal hydroxyl groups of PEG. This can be achieved through direct reactions with carboxylic acids or by using activated acid derivatives. nih.gov

The introduction of thiol groups to a PEG backbone can be accomplished through direct esterification with mercapto acids, such as 3-mercaptopropionic acid. scribd.com This reaction is typically catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid and often requires elevated temperatures and the removal of water to drive the equilibrium towards the ester product. scribd.com

For more controlled and milder conditions, Steglich esterification is a preferred method. derpharmachemica.comgoogle.commdpi.com This reaction utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst, typically 4-(dimethylamino)pyridine (DMAP). derpharmachemica.comresearchgate.net To prevent unwanted side reactions with the thiol group of the mercapto acid, a protecting group, such as the 4-methoxytrityl (Mmt) group, is often employed. derpharmachemica.com The S-protected mercapto acid is coupled to the PEG diol, and the protecting group is subsequently removed under acidic conditions to yield the desired bis-thiolated PEG. derpharmachemica.com

Reagent Role
Polyethylene Glycol (PEG)Backbone Polymer
S-Mmt Mercapto AcidFunctionalizing Agent
N,N'-Diisopropylcarbodiimide (DIC)Coupling Agent
4-(Dimethylamino)pyridine (DMAP)Catalyst
Direct Esterification with Mercapto Acids

Etherification Strategies for PEG Derivatization

Etherification, particularly the Williamson ether synthesis, provides a stable, non-hydrolyzable linkage for attaching functional groups to PEG. researchgate.netacs.org This method involves converting the terminal hydroxyl groups of PEG into a more reactive leaving group, such as a tosylate or mesylate. koreascience.krresearchgate.net The activated PEG is then reacted with an alkoxide or another nucleophile to form an ether bond. For instance, chitosan (B1678972) has been functionalized with PEG via etherification by reacting N-phthaloylchitosan with PEG monomethyl ether iodide. koreascience.krbenthamdirect.com

Sulfonation Reactions for Sulfonic Acid Moiety Introduction

The introduction of sulfonic acid groups onto a polymer chain, known as sulfonation, imparts hydrophilicity and an anionic charge. This can be achieved through post-modification of a pre-formed polymer. A common method for sulfonating polymers with hydroxyl groups, such as PEG, is through the use of a sulfonating agent like chlorosulfonic acid. The reaction involves the substitution of the hydrogen atom of the hydroxyl group with a sulfonic acid group (-SO3H). This direct sulfonation is an effective way to produce sulfonated PEG derivatives.

Specific Synthetic Routes for Bis-PEG4-sulfonic acid

Based on the general principles outlined above, a specific synthetic route for this compound (also known as 3,6,9,12-tetraoxatetradecane-1,14-disulfonic acid) can be proposed. The most direct approach involves the sulfonation of the corresponding diol, tetraethylene glycol (PEG4).

The synthesis can be carried out by reacting tetraethylene glycol with a sulfonating agent, such as chlorosulfonic acid, in an appropriate solvent like dichloromethane (B109758). ajol.infogoogle.com The reaction is typically performed at a low temperature (e.g., 0 °C) during the addition of the chlorosulfonic acid to control the exothermic reaction. ajol.infogoogle.com The mixture is then allowed to stir at room temperature to ensure the completion of the reaction. ajol.infogoogle.com The final product, this compound, is then isolated and purified. The reaction proceeds as follows:

HO-(CH₂CH₂O)₄-H + 2 ClSO₃H → HSO₃-(CH₂CH₂O)₄-SO₃H + 2 HCl

Conversion from PEG-hydroxyl termini to sulfonic acid groups

The direct conversion of the terminal hydroxyl groups of a polyethylene glycol chain to sulfonic acid moieties is a key step in synthesizing compounds like this compound. Several methods can achieve this transformation.

One direct approach involves the reaction of the PEG diol with a strong sulfonating agent. For instance, reacting Poly(ethylene glycol) with chlorosulfonic acid in a suitable solvent like dichloromethane can introduce the sulfonic acid group. ajol.info The resulting solution is stirred for an extended period, after which the solvent is removed under reduced pressure and the product is purified. ajol.info

Another versatile method involves the use of 1,3-propanesultone. In this procedure, the PEG diol is reacted with a base such as potassium tert-butoxide (KOtBu) to form an alkoxide. google.com This intermediate then reacts with 1,3-propanesultone, which opens its ring to attach a propylsulfonate chain to the PEG terminus. This method directly yields the sulfonic acid group upon workup. google.com

Table 1: Methods for Direct Conversion of PEG-OH to PEG-SO₃H

Method Reagents Key Features
Direct Sulfonation Chlorosulfonic Acid (ClSO₃H) A strong, direct method for introducing the -SO₃H group. ajol.info

Preparation of Activated PEG Intermediates for Sulfonation

To facilitate more controlled or milder synthetic routes, the terminal hydroxyl groups of PEG are often converted into more reactive functional groups, known as activated intermediates. mdpi.com The hydroxyl group itself is a poor leaving group, so its conversion is a common strategy in PEG chemistry to enable efficient nucleophilic substitution reactions. google.comwipo.int

The most common activation method is sulfonylation, where the hydroxyl groups are reacted with sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl). mdpi.commdpi.com This reaction is typically performed in an organic solvent such as dichloromethane or toluene, and in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. mdpi.comgoogle.com The resulting PEG-ditosylate (PEG-OTs) or PEG-dimesylate (PEG-OMs) contains excellent leaving groups that can be readily displaced by a variety of nucleophiles to introduce other functionalities, including precursors to sulfonic acid groups. mdpi.comnih.gov

For example, the activated PEG-ditosylate can be reacted with sodium sulfite (B76179) to introduce a sulfonate group, which can then be converted to sulfonic acid. This two-step approach via an activated intermediate often provides higher purity and yield compared to direct sulfonation methods. mdpi.com

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of this compound and its derivatives requires careful optimization of several reaction parameters. researchgate.net The goal is to maximize the formation of the desired product while minimizing side reactions and facilitating purification.

Key parameters for optimization include:

Catalyst and Base Selection : The choice of base is critical. Organic bases like triethylamine and pyridine are common, but for certain reactions, stronger bases like potassium carbonate or potassium t-butoxide may be necessary to drive the reaction to completion. google.comresearchgate.net In some syntheses, catalysts such as palladium complexes are employed, and screening different catalysts and ligands can significantly improve yields. researchgate.net

Solvent : The reaction solvent must be chosen to ensure all reactants are soluble. Common choices for PEG modification include dichloromethane (DCM), toluene, and dimethylformamide (DMF). google.comresearchgate.net The solvent can influence reaction rates and selectivity.

Temperature and Reaction Time : These parameters must be carefully controlled. Reactions are often initiated at a low temperature (e.g., 0°C) before being allowed to proceed at room temperature or with gentle heating to ensure controlled reactivity and prevent by-product formation. google.comnih.govacs.org Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or NMR spectroscopy helps determine the optimal reaction time. ajol.info

Purification Strategy : The final purity of the compound is highly dependent on the work-up and purification process. Common methods include aqueous extraction to remove salts and water-soluble impurities, followed by precipitation of the PEG derivative in a non-solvent like cold diethyl ether. nih.govnih.gov For more challenging separations, flash column chromatography may be required. nih.gov

Synthesis of Related Sulfonic Acid-Containing PEG Compounds

The synthetic principles applied to this compound are also used to create a variety of related heterobifunctional PEG linkers containing a sulfonic acid group. These molecules have different functional groups at each end, making them versatile tools for bioconjugation. biosynth.com

Mono-sulfone Acid Mono-sulfone Benzoic Acid

PEG reagents containing both a sulfone and a benzoic acid moiety are valuable in bioconjugation. axispharm.com A representative synthesis for such a reagent involves a multi-step process starting from a commercially available material like 4-acetylbenzoic acid. nih.gov This approach is designed to create a bis-thiol alkylating PEG reagent. The synthesis involves converting the starting benzoic acid through several intermediates to generate an α,β-unsaturated-β′-mono-sulfone functionalized PEG. nih.gov This complex reagent is designed to react specifically with two thiol groups, such as those from a reduced disulfide bond in a peptide, effectively re-linking them with a PEG bridge. nih.govimperial.ac.uk

t-Butoxycarbonyl-PEG-sulfonic acid Derivatives

Heterobifunctional linkers containing a sulfonic acid at one terminus and a protected amine at the other are particularly useful. The tert-butoxycarbonyl (Boc) group is a common acid-labile protecting group for amines. axispharm.com The synthesis of a t-Boc-N-amido-PEG-sulfonic acid derivative would typically start with a mono-Boc-protected amino-PEG-alcohol (Boc-NH-PEG-OH). creative-biolabs.com The free terminal hydroxyl group can then be converted to a sulfonic acid using methods described previously, such as reaction with chlorosulfonic acid or 1,3-propanesultone. ajol.infogoogle.com The Boc protecting group remains intact during this process but can be easily removed later under acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose the primary amine for subsequent conjugation reactions. creative-biolabs.comresearchgate.net

Table 2: Synthesis Scheme for t-Boc-PEG-sulfonic acid

Step Description Purpose
1 Start with Boc-NH-PEG-OH A readily available starting material with one functional group protected. axispharm.com
2 Convert the -OH group to -SO₃H Reaction with a sulfonating agent (e.g., ClSO₃H) on the unprotected end. ajol.info

Azido-PEG-sulfonic acid

Azido-PEG-sulfonic acid is a heterobifunctional reagent that combines the utility of a stable sulfonic acid group with an azide (B81097) group, which is highly valuable for "click chemistry" reactions. cd-bioparticles.netdcchemicals.com The synthesis of such compounds generally involves a multi-step pathway starting from a PEG with two different functionalities or protecting groups. nih.gov

A common route involves taking a readily available precursor like HO-PEG-N₃. nih.gov The synthesis of this precursor itself involves activating a PEG diol on one end (e.g., as a mesylate) and reacting it with sodium azide to introduce the N₃ group, while the other hydroxyl end is protected. Following deprotection, the free hydroxyl group of the HO-PEG-N₃ intermediate is then converted to a sulfonic acid moiety. ajol.infonih.gov For example, the hydroxyl group can be oxidized using a TEMPO-based system or converted via other methods to yield the final Azido-PEG-sulfonic acid product. nih.gov

Advanced Reaction Mechanisms Involving Bis Peg4 Sulfonic Acid

Sulfonic Acid Group Reactivity in Chemical Transformations

The sulfonic acid group (–SO₃H) is a powerful functional group, and its reactivity is central to the chemical behavior of Bis-PEG4-sulfonic acid. wikipedia.orgnumberanalytics.com Sulfonic acids are known to be strong acids, often with pKa values in the negative range, making them significantly more acidic than their carboxylic acid counterparts. lscollege.ac.in This high acidity influences their participation in a range of chemical transformations. wikipedia.orglscollege.ac.in

Esterification Reactions

Sulfonic acids can undergo esterification to form sulfonate esters (R-SO₂-OR'). wikipedia.org However, the direct esterification of a sulfonic acid with an alcohol is often a challenging transformation. google.com A more common and efficient method involves the conversion of the sulfonic acid to a more reactive intermediate, such as a sulfonyl chloride. wikipedia.orggoogle.com The sulfonyl chloride is then reacted with an alcohol to yield the corresponding sulfonate ester. wikipedia.org

Recent computational studies on the esterification of benzenesulfonic acid with methanol (B129727) have explored alternative mechanistic pathways. rsc.org These studies suggest that both Sₙ1 (through a sulfonylium cation) and Sₙ2 (with a protonated alcohol acting as the alkylating agent) mechanisms could be viable, while ruling out an addition-elimination pathway due to the high energy of the five-coordinate sulfur intermediate. rsc.org The formation of sulfonate esters from sulfonic acids and alcohols can also be catalyzed by strong acid catalysts, such as cation-exchange resins. researchgate.net

In the context of this compound, the presence of two sulfonic acid groups offers the potential for the formation of di-esters, which could be useful as crosslinking agents or in the synthesis of more complex molecular architectures. The specific conditions required for the esterification of this compound would likely depend on the chosen alcohol and the desired degree of esterification.

Halogenation Reactions

Sulfonic acids can be converted to their corresponding sulfonyl halides through halogenation reactions. wikipedia.org The most common of these is the conversion to sulfonyl chlorides (R-SO₂-Cl) using reagents like thionyl chloride or chlorosulfuric acid. wikipedia.orglscollege.ac.inwikipedia.org Sulfonyl fluorides (R-SO₂-F) can also be prepared from sulfonic acids using reagents such as sulfur tetrafluoride or more recently developed deoxyfluorinating agents like Xtalfluor-E®. wikipedia.orgrsc.org

The conversion of sulfonic acids to sulfonyl halides is a critical transformation, as sulfonyl halides are versatile intermediates in organic synthesis. wikipedia.org They readily react with a variety of nucleophiles, including alcohols (to form sulfonate esters), amines (to form sulfonamides), and water (to hydrolyze back to the sulfonic acid). wikipedia.org For this compound, halogenation would produce a bifunctional sulfonyl halide, Bis-PEG4-sulfonyl halide, a potentially valuable building block for polymer and materials science.

Recent advancements in the synthesis of sulfonyl fluorides directly from sulfonic acids offer milder and more efficient alternatives to traditional methods. rsc.org These new protocols may be applicable to the halogenation of this compound, providing access to sulfonyl fluoride (B91410) derivatives with potentially unique reactivity.

Displacement Reactions

The sulfonate group (–SO₃⁻) can act as a leaving group in nucleophilic substitution reactions, although the C–SO₃⁻ bond is generally strong. wikipedia.orglscollege.ac.in The displacement of a sulfonate group is a well-established reaction in aromatic chemistry, particularly when the aromatic ring is activated by electron-withdrawing groups. lscollege.ac.in An early industrial synthesis of phenol, for instance, involved the hydrolysis of sodium benzenesulfonate (B1194179) at high temperatures with molten sodium hydroxide (B78521). lscollege.ac.in This reaction proceeds through a nucleophilic aromatic substitution (SₙAr) mechanism. lscollege.ac.in

In the case of this compound, which is an aliphatic sulfonic acid, the direct nucleophilic displacement of the sulfonic acid group from the PEG chain is less likely under typical conditions. The hydroxide group of the sulfonic acid is a poor leaving group. oup.com However, conversion to a sulfonate ester can create a good leaving group for subsequent nucleophilic substitution reactions. For instance, neopentyl sulfonate esters have been used as protecting groups for sulfonic acids, which can be deprotected via an internal nucleophilic displacement. google.com

The reactivity of sulfonic acids and their derivatives in displacement reactions is influenced by several factors, including the stability of the resulting carbocation (in Sₙ1-type reactions) and the strength of the incoming nucleophile. oup.com While direct displacement on the sulfonic acid itself is challenging due to the poor leaving group ability of the hydroxyl group and electrostatic repulsion from the negatively charged oxygen atoms, the conversion to more reactive intermediates can facilitate these transformations. oup.com

PEG Chain Influence on Reaction Kinetics and Selectivity

The polyethylene (B3416737) glycol (PEG) chain in this compound is not merely a passive linker; it actively influences the compound's reactivity. The properties of the PEG chain, such as its hydrophilicity and steric bulk, can have a significant impact on reaction kinetics and selectivity, particularly in biological and aqueous systems.

Role of Hydrophilicity in Aqueous Reaction Systems

Polyethylene glycol is well-known for its high water solubility, a property conferred by the ability of its repeating ethylene (B1197577) oxide units to form hydrogen bonds with water molecules. chempep.comresearchgate.netnih.gov This hydrophilicity has several important consequences for the reactivity of this compound in aqueous environments.

The PEG chain can enhance the solubility of attached molecules in aqueous media, which can be advantageous for reactions involving water-soluble substrates or in biological systems. chempep.comthermofisher.com By creating a hydrophilic microenvironment around the reactive sulfonic acid groups, the PEG chain can facilitate the interaction of the acid with polar and ionic reactants. The hydration shell that forms around the PEG chain can also influence the local concentration of reactants and catalysts, potentially altering reaction rates. chempep.comnih.gov

The table below summarizes the key properties of the PEG chain that contribute to its influence in aqueous reaction systems.

PropertyDescriptionImpact on Reactions
High Water Solubility The ether oxygens in the PEG backbone form hydrogen bonds with water molecules. chempep.comresearchgate.netIncreases the solubility of the entire molecule in aqueous solutions, facilitating reactions in water. thermofisher.com
Formation of Hydration Shell PEG chains are surrounded by a layer of water molecules. chempep.comnih.govCan influence the local concentration of reactants and affect reaction kinetics. nih.gov
Phase-Transfer Catalyst (PTC) Properties PEG can complex with metal cations, similar to crown ethers, and transport them into an organic phase. wordpress.comCan facilitate reactions between water-soluble and water-insoluble reactants. wordpress.com

The ability of PEG to act as a phase-transfer catalyst is another important aspect of its role in aqueous reaction systems. wordpress.com By complexing with cations, the PEG chain can help to solubilize inorganic reagents in organic solvents or transport anionic nucleophiles into a less polar phase, thereby accelerating the reaction rate. wordpress.com

Steric Effects of PEG Linkers on Molecular Interactions

The PEG chain in this compound occupies a certain volume in space, and this steric bulk can influence the accessibility of the sulfonic acid groups to other molecules. ucl.ac.be This phenomenon, known as steric hindrance, can play a significant role in determining the selectivity of a reaction.

The flexible nature of the PEG chain allows it to adopt a variety of conformations in solution, which can either shield or expose the reactive sulfonic acid groups. chempep.com The length and branching of the PEG chain are critical factors in determining the extent of this steric effect. Longer or branched PEG chains generally provide more significant steric shielding. precisepeg.comcreative-diagnostics.com

In the context of bioconjugation, where a molecule like this compound might be used to link two other molecules, the steric effects of the PEG linker can be either advantageous or disadvantageous. For example, the PEG chain can act as a spacer, preventing undesirable interactions between the two conjugated molecules. chempep.com Conversely, a long or bulky PEG chain could hinder the binding of a conjugated molecule to its target receptor. nih.gov

The table below outlines the key steric effects of PEG linkers and their potential impact on chemical reactions.

Steric EffectDescriptionImpact on Reactions
Steric Hindrance The physical blocking of a reactive site by the PEG chain. ucl.ac.beCan decrease reaction rates by impeding the approach of reactants. May lead to increased selectivity for less hindered sites. nih.govacs.org
Molecular Shielding The PEG chain can create a "stealth" effect, masking the attached molecule from its environment. chempep.comucl.ac.beCan reduce non-specific interactions and, in biological systems, decrease immunogenicity. chempep.comucl.ac.be
Conformational Flexibility The ability of the PEG chain to adopt multiple shapes. chempep.comCan influence the accessibility of the reactive groups and the overall shape of the molecule.

The interplay between the hydrophilic and steric properties of the PEG chain in this compound makes it a versatile molecule with tunable reactivity. By carefully considering these factors, it is possible to design and control chemical reactions with a high degree of precision.

Applications in Materials Science and Engineering

Surface Modification and Functionalization

Surface modification is a key application area for Bis-PEG4-sulfonic acid, where it is used to alter the chemical and physical properties of various substrates. axispharm.com The sulfonic acid groups act as strong anchoring points, particularly to metal-containing surfaces, while the PEG chain extends outwards, imparting its characteristics to the modified material.

Modification of Metal Oxide Surfaces (e.g., silica (B1680970), titanium dioxide)

This compound is effectively used to modify the surfaces of metal oxides such as silica (SiO2) and titanium dioxide (TiO2). axispharm.com The highly acidic and hydrophilic sulfonic acid groups can form strong interactions with the metal oxide surface. axispharm.com This functionalization is primarily aimed at enhancing the hydrophilicity of these materials, which is crucial for improving their interaction with aqueous environments and other polar materials. axispharm.com The principle is analogous to the use of other acidic functional groups, like phosphonic acids, which have also shown efficient binding to metal oxide nanoparticles, including TiO2 and zirconia (ZrO2). units.it The covalent functionalization of metal oxide surfaces is a foundational technique for creating advanced materials, with reagents like PEG-silanes also being used to modify silica and glass surfaces to suppress non-specific binding. broadpharm.comgoogle.com

Functionalization of Nanoparticles for Dispersion and Stability

The functionalization of nanoparticles is a critical step in preventing their aggregation and ensuring their effective use in various media. mdpi.comlunanano.com this compound serves as an ideal agent for this purpose, improving the dispersion and stability of nanoparticles, particularly in aqueous solutions. axispharm.combiosynth.com The sulfonic acid groups attach to the nanoparticle surface, while the hydrophilic PEG chains create a steric barrier and a hydration layer around the particle. mdpi.comfrontiersin.org This "PEGylation" prevents the nanoparticles from clumping together and settling out of solution. lunanano.com The introduction of hydrophilic functional groups like sulfonic acids is a key strategy for ensuring nanoparticles remain well-dispersed in water or serum, a requirement for many biomedical and industrial applications. mdpi.com

Development of Functional Coatings and Films

This compound and related PEGylated compounds are utilized in the formulation of functional coatings and films. axispharm.combiochempeg.com The molecule's ability to anchor to a surface while presenting a modified interface is key to this application. These coatings can be designed to possess specific properties, such as improved adhesion to the substrate or enhanced chemical resistance. axispharm.com The incorporation of such PEG linkers is a recognized strategy in the development of new materials and polyethylene (B3416737) glycol-modified functional coatings for applications in medical research, nanotechnology, and cell culture. biochempeg.combiochempeg.combiochempeg.com

Polymer Chemistry and Macromolecular Engineering

In the realm of polymer science, this compound is a valuable building block for creating new polymers with tailored properties and functionalities. google.com

Incorporation into Polymers for Enhanced Hydrophilicity and Functionality

This compound can be incorporated into polymer backbones or as side chains to enhance their properties. axispharm.com A primary benefit of this incorporation is a significant increase in the hydrophilicity of the resulting polymer, driven by both the PEG chain and the sulfonic acid groups. axispharm.comrsc.org Research has demonstrated that creating polyimides with sulfonic acid groups on side chains leads to materials with high proton conductivity and excellent water stability. rsc.org These side-chain-type sulfonated polymers can form microphase-separated structures, with hydrophilic domains that facilitate ion transport, making them suitable for applications like proton exchange membranes. rsc.org The synthesis of polymers containing PEG and sulfonic acid groups is a strategy to develop biocompatible materials for blood-contacting devices and other advanced applications. koreascience.kr

Research Findings on Sulfonic Acid Functionalization

Application AreaFunctionalizing Agent/MethodSubstrate/PolymerKey FindingsSource(s)
Polymer Networks 5-Sulfoisophthalic acid (PhS) crosslinkerChitosan (B1678972) (CT)Introduction of sulfonic acid moieties was crucial for promoting binding to positively-charged model drugs, altering the native polycationic feature of chitosan. nih.gov
Polymer Synthesis Bis(3-sulfopropoxy)benzidine (BSPB) diaminesNaphthalenetetracarboxylic dianhydride (NTDA)Resulting sulfonated polyimides showed high proton conductivity, good mechanical strength, and excellent water stability due to a microphase-separated structure. rsc.org
Nanoparticle Uptake Surface modification with sulfonic acidPolystyrene nanoparticlesSuperficial charge influenced cellular uptake; functionalization altered biocompatibility and internalization by cells. frontiersin.org

Crosslinked Polymer Networks for Advanced Materials

The bifunctional nature of this compound makes it a candidate for use as a crosslinker in the formation of polymer networks, such as hydrogels. polysciences.com While direct studies on this compound as a primary crosslinker are emerging, the principle is well-established using analogous molecules. For example, research on chitosan-based hydrogels used a crosslinker containing a sulfonic acid group to create networks with tunable drug-loading capabilities. nih.gov The presence of the sulfonic acid groups within the polymer network was key to promoting electrostatic interactions with charged drug molecules, a feature not present in networks made with neutral crosslinkers. nih.gov This demonstrates how incorporating sulfonic acid functionality into a crosslinked network can yield advanced materials with specific, tailored functions. The broader field of crosslinked polymer networks often employs bifunctional PEGs, such as PEG diacrylate (PEGDA), to form hydrogels for tissue engineering and controlled drug delivery, highlighting the importance of such linkers in creating advanced three-dimensional material structures. polysciences.com

Catalysis and Environmental Applications

The dual-ended sulfonic acid functionality and the PEG backbone of molecules like this compound are central to their use in green chemistry, promoting reactions and aiding in the removal of contaminants.

Role as a Biodegradable and Recyclable Catalyst in Organic Synthesis

Polyethylene glycol-bound sulfonic acids (PEG-SO₃H) are recognized as highly efficient, stable, and eco-friendly catalysts for a variety of organic reactions. rsc.orgrsc.org This class of catalysts, to which this compound belongs, offers significant advantages over conventional homogeneous acid catalysts, including being non-toxic, inexpensive, and easy to handle. benthamdirect.comijacskros.com Their polymer support facilitates easy separation from the reaction mixture, allowing the catalyst to be recovered and reused multiple times without a significant drop in catalytic activity. rsc.orgresearchgate.net The biodegradable nature of the PEG component further enhances their environmental credentials. researchgate.net

Research has demonstrated the effectiveness of PEG-sulfonic acid catalysts in numerous organic transformations. For instance, sulfuric acid-modified PEG-6000 (PEG-OSO₃H) has been successfully used under solvent-free conditions for the synthesis of α,α´-bis(arylidene) cycloalkanones and various xanthene derivatives. benthamdirect.comresearchgate.net In many cases, the catalyst can be recovered by simple extraction with water, followed by evaporation, and reused for several cycles with minimal loss of efficiency. rsc.orgresearchgate.net Another study highlighted the use of poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H) for the chemoselective preparation of acylals from aldehydes, noting that the catalyst could be reused eight times without a significant decrease in activity. researchgate.netsharif.edu

Interactive Table 1: Performance of PEG-Sulfonic Acid Catalysts in Organic Synthesis This table summarizes research findings on the application of various PEG-sulfonic acid catalysts, demonstrating their efficiency and reusability in different organic reactions.

Reaction Type Catalyst Key Findings Reusability Reference(s)
Synthesis of Acylals Poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H) High efficiency and chemoselectivity at room temperature. Reused 8 times without significant loss of activity. researchgate.netsharif.edu
Synthesis of Coumarins PEG-SO₃H High yields under solvent-free conditions. Recycled for at least 3 runs without significant loss in activity. academie-sciences.fr
Biginelli-type Condensation Poly(ethylene glycol)-bound sulfonic acid (PEG-OSO₃H) Efficient synthesis of 3,4-dihydropyrimidones under microwave irradiation. Recovered and reused multiple times without significant loss of activity. rsc.org
Synthesis of β-amino carbonyls Sulfuric acid-modified PEG-6000 (PEG-OSO₃H) High conversion rates in a green solvent system (PEG400-H₂O). Reused 7 times without loss of efficiency. rsc.org
Synthesis of Xanthenes Sulfonated PEG-6000 (PEG-OSO₃H) Excellent yields under solvent-free conditions. Recovered and reused at least 3 times. researchgate.net
Synthesis of α,α´-bis(arylidene) cycloalkanones Sulfonated PEG-6000 (PEG-OSO₃H) Practical and environmentally friendly synthesis. Recovered and reused five times without noticeable loss of reactivity. rsc.orgbenthamdirect.com

Application in Water Treatment Processes for Contaminant Removal

PEG-sulfonic acids are utilized in water treatment for creating functionalized materials designed to remove contaminants. axispharm.com The sulfonic acid groups (–SO₃H) are highly acidic and hydrophilic, which allows them to interact strongly with and capture certain pollutants through mechanisms like ion exchange and electrostatic interactions. axispharm.compolimi.it The functionalization of materials with these groups can enhance their ability to remove a wide range of contaminants, including dyes and heavy metals. polimi.itmdpi.com

For instance, modifying materials like granular activated carbon (GAC) with polyethylene glycol can improve the removal efficiency of organic pollutants such as Diazinon, Amoxicillin, and Crystal Violet from water. plos.org The PEG modification enhances the dispersion of the adsorbent in water and, along with the functional groups, provides active sites for adsorption. plos.org The primary adsorption mechanisms include hydrogen bonding and π-π interactions between the adsorbent and the pollutant molecules. plos.orgnih.gov

Furthermore, hydrogels based on poly(ethylene glycol) diacrylate (PEGDA) can be functionalized with charged groups to target specific contaminants. nih.govacs.org Research has shown that introducing sulfonic or carboxylic acid groups can make these materials effective at capturing cationic pollutants. nih.govacs.org The hydrophilic nature of the PEG backbone allows pollutants in the water to diffuse easily into the hydrogel structure to be captured. acs.org These functionalized polymers act as efficient adsorbents, with the potential for regeneration and reuse, contributing to more sustainable water purification technologies. nih.gov

Interactive Table 2: Mechanisms of Contaminant Removal Using Functionalized PEG Materials This table outlines the mechanisms by which PEG-based and sulfonic acid-functionalized materials remove contaminants from water.

Material Type Functional Group Target Contaminants Removal Mechanism(s) Reference(s)
Granular Activated Carbon with PEG (GAC-PEG) Hydroxyl (from PEG) Organic Pollutants (Diazinon, Amoxicillin, Crystal Violet) Hydrogen Bonding, π-π Interactions, Electrostatic Interactions plos.orgnih.gov
Functionalized Polymeric Resins Sulfonic Acid (-SO₃H) Dyes, Heavy Metals (Fe³⁺, Pb²⁺, Cu²⁺) Ion Exchange, Electrostatic Interactions, Surface Complexation polimi.itmdpi.comrsc.org
Functionalized PEGDA Hydrogels Amines, Sulfonic/Carboxyl groups Perfluoroalkyl Acids (PFAAs), Cationic Pollutants Electrostatic Interactions, Hydrophobic Interactions nih.govacs.org
PEG-modified Zero-Valent Iron Nanoparticles Hydroxyl (from PEG) Hexavalent Chromium, Fluoroquinolone Antibiotics Enhanced dispersion and stability, Chemical Reduction birjand.ac.ir

Research in Biomedical and Pharmaceutical Sciences

Bioconjugation and Biofunctionalization Strategies

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. rjonco.com Bis-PEG4-sulfonic acid, with its two terminal sulfonic acid groups and a flexible PEG4 linker, is frequently employed in these strategies. biosynth.commyskinrecipes.com The PEG chain enhances solubility and stability, while the sulfonic acid groups provide reactive sites for attachment. myskinrecipes.comaxispharm.com

PEGylation, the covalent attachment of PEG chains to biomolecules, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. europeanpharmaceuticalreview.com This process can reduce immunogenicity, decrease recognition by antibodies, and increase the time a drug remains in the body. europeanpharmaceuticalreview.com this compound is utilized in PEGylation as a homobifunctional linker, meaning it has two identical reactive groups. biosynth.com This allows for the crosslinking of biomolecules or the attachment of PEG chains to various biological entities, including proteins, peptides, and antibodies. biosynth.commyskinrecipes.com The sulfonic acid groups can react with specific functional groups on these biomolecules, creating a stable conjugate. The relatively short PEG4 chain can be advantageous in situations where a minimal increase in size is desired while still benefiting from the hydrophilic and flexible nature of PEG. medkoo.com

The application of this compound extends to the functionalization of nanoparticles and the modification of small molecules. biosynth.com By attaching this linker to the surface of nanoparticles, their dispersion and stability in aqueous solutions can be significantly improved. axispharm.com This is crucial for the development of nanomaterials intended for in vivo applications, such as imaging and therapy. uq.edu.au The sulfonic acid groups on the PEG linker can interact with the surface of metal oxide nanoparticles, for instance, enhancing their hydrophilicity. axispharm.com Similarly, small molecule drugs can be conjugated with this compound to improve their solubility and bioavailability. myskinrecipes.com

A primary goal of bioconjugation is to enhance the pharmacokinetic profile of therapeutic molecules, which includes their absorption, distribution, metabolism, and excretion. The inclusion of a PEG linker like this compound in a bioconjugate can significantly improve its pharmacokinetics. myskinrecipes.comeuropeanpharmaceuticalreview.com The hydrophilic PEG chain creates a protective layer around the biomolecule, which can shield it from enzymatic degradation and reduce its clearance by the kidneys. europeanpharmaceuticalreview.comresearchgate.net This leads to a longer circulation half-life, allowing the therapeutic agent to have a more sustained effect. europeanpharmaceuticalreview.com Furthermore, the enhanced solubility provided by the PEG linker can improve the bioavailability of the drug, ensuring that a greater proportion of the administered dose reaches its target site. myskinrecipes.comaxispharm.com The use of PEG linkers in drug-ligand conjugates has been shown to result in stable formulations that can effectively deliver their payload to target cells. google.com

Conjugation to Nanoparticles and Small Molecules

Drug Delivery Systems and Therapeutic Agent Development

The design of effective drug delivery systems is paramount for maximizing the therapeutic efficacy of a drug while minimizing its side effects. This compound and similar PEG-containing linkers play a crucial role in the development of sophisticated drug delivery vehicles and targeted therapeutic agents. axispharm.comcd-bioparticles.net

Beyond ADCs, this compound can be incorporated into other targeted drug delivery systems. myskinrecipes.comaxispharm.com Its ability to functionalize nanoparticles allows for the creation of vehicles that can be directed to specific tissues or cells. axispharm.comuq.edu.au For example, a nanoparticle coated with this compound could have its terminal sulfonic acid groups further modified with targeting ligands, such as antibodies or peptides, that recognize receptors overexpressed on cancer cells. This targeted approach helps to concentrate the therapeutic payload at the site of disease, thereby increasing its effectiveness and reducing systemic toxicity. The hydrophilic nature of the PEG linker also helps to prevent the non-specific uptake of the drug delivery vehicle by the reticuloendothelial system, prolonging its circulation time and increasing its chances of reaching the target. uq.edu.au

Influence on Solubility and Biocompatibility of Therapeutic Agents

The incorporation of this compound in therapeutic agent formulations is driven by its advantageous properties, notably its ability to enhance solubility and biocompatibility. The polyethylene (B3416737) glycol (PEG) chains are key to improving the solubility and stability of biomolecules it is attached to, such as proteins, peptides, and antibodies. myskinrecipes.com This enhanced water solubility is a crucial factor in the development of drug delivery systems. myskinrecipes.comaxispharm.com

The PEG portion of the molecule, with its repeating ethylene (B1197577) moieties and oxygen atoms, interacts strongly with water, leading to a high degree of hydration. researchgate.net This hydrophilicity helps to improve the pharmacokinetic profiles of therapeutic agents. myskinrecipes.com By increasing the water solubility of a drug, this compound can enhance its bioavailability, allowing for more effective delivery to the target site. myskinrecipes.comaxispharm.com

Biosensors and Diagnostic Tools

This compound and similar structures play a significant role in the advancement of biosensors and diagnostic tools. myskinrecipes.com The unique chemical properties of this compound make it a valuable component in the fabrication of highly sensitive and specific detection systems. mdpi.com

Facilitation of Binding to Target Molecules via Sulfonic Acid Groups

The sulfonic acid groups present in this compound are instrumental in its function within biosensors. myskinrecipes.com These groups can facilitate the binding of the molecule to specific target molecules. myskinrecipes.com This characteristic is particularly useful in the development of biosensors designed to detect nucleic acids, where oligonucleotide probes are immobilized on a sensing platform. epj-conferences.org The ability to effectively immobilize probe molecules is crucial for the sensitivity and accuracy of the biosensor. mdpi.com

PROTAC (Proteolysis-Targeting Chimeras) Linker Research

This compound is recognized as a PEG-based linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). targetmol.commedchemexpress.com PROTACs are innovative molecules designed to selectively eliminate harmful proteins by co-opting the cell's own ubiquitin-proteasome system. targetmol.comnih.gov These bifunctional molecules consist of two distinct ligands connected by a chemical linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.combiochempeg.com

The linker component is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein. biochempeg.com PEG linkers are frequently used in PROTAC design, with studies indicating that a significant percentage of reported PROTACs incorporate PEG moieties. biochempeg.com

Design and Synthesis of this compound based PROTAC linkers

This compound serves as a foundational component in the design and synthesis of PROTAC linkers. medchemexpress.com Its structure provides a flexible and hydrophilic spacer that connects the target-binding ligand and the E3 ligase-recruiting ligand. biochempeg.com The synthesis of PROTACs often involves the use of bifunctionalized PEG linkers, which allow for the straightforward assembly of the final molecule. biochempeg.com The ability to systematically vary the length of the PEG chain is a key advantage, as linker length can significantly impact the degradation efficiency of the resulting PROTAC. biochempeg.com

Contribution to Target Protein Degradation Mechanisms

The linker in a PROTAC, such as one derived from this compound, plays a vital role in the mechanism of target protein degradation. biochempeg.com It facilitates the crucial step of bringing the target protein and the E3 ligase into close proximity, enabling the transfer of ubiquitin to the target protein. targetmol.com This ubiquitination marks the protein for degradation by the proteasome. targetmol.com The properties of the linker, including its length and composition, can influence the stability and conformation of the ternary complex, thereby affecting the efficiency of protein degradation. biochempeg.com Research has shown that the extent of protein reduction can be finely adjusted by utilizing different degradation signals within the PROTAC structure. nih.gov

Impact on PROTAC Stability and Efficacy

The formation of a stable ternary complex is a prerequisite for efficient ubiquitination and degradation of the target protein. chemrxiv.org The flexibility and length of the PEG linker, such as the PEG4 chain provided by this compound, play a crucial role in enabling the optimal orientation of the two binding ligands for productive ternary complex formation. explorationpub.com If a linker is too short, steric hindrance can prevent the simultaneous binding of the target protein and the E3 ligase. explorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer. explorationpub.com

Research has demonstrated that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. For instance, in a study developing PROTACs to degrade the oncogenic kinase BCR-ABL, researchers compared linkers with varying numbers of PEG units (PEG1 to PEG4). medchemexpress.com Their findings indicated that the shortest linker, PEG1, resulted in the most potent degradation of BCR-ABL. medchemexpress.com

Conversely, studies on Bruton's tyrosine kinase (BTK) degraders revealed that longer linkers were necessary for efficacy. chemrxiv.org In this case, PROTACs with four or more PEG units (≥PEG4) were required to achieve potent degradation, while those with shorter linkers were significantly less effective. chemrxiv.org This highlights that the specific structural and conformational requirements of the ternary complex dictate the ideal linker length. chemrxiv.org

The efficacy of PROTACs is often quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The linker's nature directly influences these parameters. In the development of trivalent PROTACs targeting BET proteins, branched linkers incorporating PEG3 and PEG4 units were utilized. These trivalent PROTACs demonstrated significantly enhanced degradation potency compared to their bivalent counterparts.

Degradation Potency (DC50) of Trivalent PROTACs with PEG Linkers
CompoundLinker CompositionTarget ProteinDC50 (nM)
SIM1Branched with PEG3/PEG4BRD20.7
SIM1Branched with PEG3/PEG4BRD32.5
SIM1Branched with PEG3/PEG4BRD49.5
MZ1 (Bivalent)Not ApplicableBRD2920
MZ1 (Bivalent)Not ApplicableBRD3>1000
MZ1 (Bivalent)Not ApplicableBRD425

The data clearly shows that the trivalent PROTACs with PEG linkers (SIM1) have substantially lower DC50 values, indicating much higher potency than the bivalent PROTAC (MZ1) for BRD2 and BRD3.

In another example, a series of PROTACs targeting BCR-ABL were synthesized with different PEG linker lengths. The study aimed to find the optimal length for degradation efficacy.

Efficacy of BCR-ABL PROTACs with Varying PEG Linker Lengths
PROTACLinker LengthDC50 (nM)IC50 (nM)
Arg-PEG1-Dasa1 PEG unit0.850.3595
Arg-PEG2-Dasa2 PEG unitsNot specified0.4283
Arg-PEG3-Dasa3 PEG unitsNot specified0.5304
Arg-PEG4-Dasa4 PEG unitsNot specified0.4891

The results from this study demonstrated that the PROTAC with a single PEG unit was the most potent in both degrading the target protein and inhibiting cell proliferation. medchemexpress.com This underscores the principle that linker optimization, including the specific number of PEG units as would be provided by a molecule like this compound, is a critical and empirical process in the design of effective PROTACs.

Studies in Proton Exchange Membranes Pems

Role of Sulfonic Acid Groups in Proton Conductivity

The efficiency of a PEM is fundamentally determined by its ability to transport protons, a role directly fulfilled by the sulfonic acid (-SO₃H) groups. annualreviews.organnualreviews.org These groups are the proton-conducting functional moieties within the polymer matrix. undef.edu.ar In the presence of water, the highly hydrophilic sulfonic acid groups aggregate to form interconnected hydrophilic domains or channels within the more stable, hydrophobic polymer backbone. annualreviews.org This nano-phase separation is crucial for membrane function. annualreviews.organnualreviews.org

The primary functions of the sulfonic acid groups in facilitating proton conductivity include:

Proton Dissociation: The sulfonic acid group is strongly acidic and readily dissociates its proton (H⁺) in the presence of a few water molecules. annualreviews.orgresearchgate.net This process generates the mobile charge carriers necessary for conduction. eurekalert.org

Water Retention: The high affinity of sulfonic acid groups for water ensures the membrane remains hydrated. undef.edu.ar Water molecules are essential as they act as the medium for proton transport. annualreviews.org

Facilitating Transport Mechanisms: Proton transport through the hydrated channels occurs via two primary mechanisms: the Grotthuss mechanism, where protons "hop" between adjacent water molecules through the breaking and forming of hydrogen bonds, and the vehicle mechanism, where protons are carried by water molecules (e.g., as hydronium ions, H₃O⁺). lidsen.com The distribution and density of sulfonic acid groups directly influence the formation of these transport pathways. annualreviews.organnualreviews.org

Generally, a higher density of sulfonic acid groups, measured by the ion exchange capacity (IEC), leads to higher proton conductivity because more protons are available for transport. eurekalert.org However, this must be balanced against the mechanical stability of the membrane, as excessive water uptake can lead to swelling and loss of integrity. rsc.org

Summary of Sulfonic Acid Group Functions in PEMs
FunctionDescriptionReference
Proton SourceReadily donates protons (H⁺) upon hydration, creating mobile charge carriers. annualreviews.orgeurekalert.org
Hydrophilic SiteAggregates to form water-filled channels, creating pathways for proton movement. annualreviews.org
Water ManagementAttracts and retains water molecules necessary for the Grotthuss and vehicle transport mechanisms. undef.edu.ar
Conductivity DriverHigher concentration (IEC) generally correlates with increased proton conductivity. eurekalert.org

Comparison with Perfluorinated Sulfonic Acid Membranes (e.g., Nafion®)

The benchmark material for PEMs is Nafion®, a perfluorosulfonic acid (PFSA) polymer developed by DuPont. eurekalert.orgmdpi.com Its structure consists of a chemically robust, hydrophobic polytetrafluoroethylene (PTFE) backbone with perfluorovinyl ether side chains terminating in sulfonic acid groups. undef.edu.ar While Nafion® exhibits high proton conductivity (approximately 0.1 S/cm when fully hydrated) and excellent chemical stability, it has significant drawbacks, including high manufacturing costs and reduced performance at temperatures above 100°C due to dehydration. eurekalert.orgrsc.org

Membranes based on hydrocarbon polymers featuring Bis-PEG4-sulfonic acid-like structures are developed as alternatives to address these limitations. The comparison between these and PFSA membranes like Nafion® highlights key differences in structure, properties, and performance.

Backbone Structure: Nafion® has a perfluorinated backbone, which provides exceptional chemical and thermal stability but is expensive to produce. rsc.org Alternative membranes often use aromatic polymers (e.g., sulfonated poly(arylene ether sulfone)) or polymers with flexible segments, which are typically less costly. vt.edu

Proton Conductivity: While Nafion® is the gold standard for conductivity under humidified conditions below 100°C, many sulfonated hydrocarbon polymers have been developed that achieve comparable or even superior proton conductivity. rsc.orgmdpi.com However, at equivalent ion exchange capacities, the conductivity of some sulfonated aromatic polymers can be lower than Nafion®, which is attributed to differences in morphology and water mobility. vt.edu

Water Uptake and Swelling: Hydrocarbon-based membranes can sometimes exhibit excessive water uptake and swelling, especially at high degrees of sulfonation, which can compromise their mechanical integrity. rsc.org Nafion's rigid fluorinated structure provides better control over swelling. undef.edu.ar

Operating Temperature: The dependence of Nafion® on high levels of hydration limits its effective operating temperature. beilstein-journals.org Research into alternative polymers, including those with PEG segments and other functional groups, aims to improve water retention and enable operation at higher temperatures. cup.edu.cn

Comparison: this compound-Type PEMs vs. Nafion®
PropertyNafion® (PFSA Membranes)Hydrocarbon PEMs (with Sulfonic Acid/PEG)Reference
BackbonePerfluorinated (e.g., PTFE)Hydrocarbon-based (e.g., aromatic polymers) undef.edu.arrsc.org
Proton-Conducting Group-SO₃H-SO₃H undef.edu.ar
Proton ConductivityHigh (~0.1 S/cm) under full hydrationCan be comparable or higher, but highly dependent on specific polymer structure and IEC rsc.orgvt.edu
Chemical/Thermal StabilityExcellentGenerally lower than perfluorinated systems but can be enhanced rsc.org
Operating TemperatureLimited to <100°C due to water evaporationResearch aims to improve high-temperature operation eurekalert.orgcup.edu.cn
CostHighPotentially lower cost eurekalert.orgrsc.org

Strategies for Enhancing PEM Performance

The incorporation of poly(ethylene glycol) (PEG) segments into the polymer backbone significantly influences the membrane's physical properties. PEG chains are known for their flexibility and hydrophilicity.

Mechanical Properties: The flexible nature of PEG segments can enhance the ductility and reduce the brittleness of rigid aromatic polymer backbones. researchgate.net This can improve the mechanical robustness of the membrane, making it easier to handle and more durable in a fuel cell assembly. However, the specific impact depends on the PEG molecular weight and content; high concentrations can sometimes lead to more disordered structures or undesirable crystallinity. nih.gov The introduction of PEG can affect the material's Young's modulus, a measure of stiffness. nih.gov

A critical strategy for improving the durability of sulfonated hydrocarbon PEMs is crosslinking. This process involves creating covalent or ionic bonds between polymer chains to form a three-dimensional network. mdpi.comresearchgate.net

Reduced Swelling: The primary benefit of crosslinking is the suppression of excessive water uptake and swelling, particularly in membranes with a high ion exchange capacity (IEC). researchgate.netsci-hub.se By restricting the movement of polymer chains, the crosslinked network enhances the membrane's dimensional stability in a hydrated state. mdpi.com

Enhanced Stability: Crosslinking improves the membrane's mechanical strength and its resistance to chemical degradation (e.g., from free radicals) and hydrolysis, especially at elevated temperatures. researchgate.netsci-hub.se This leads to a longer operational lifetime for the PEM.

Balancing Properties: While crosslinking is highly effective for improving stability, it can also lead to a decrease in proton conductivity. The formation of a denser network may restrict the hydrophilic domains and impede the mobility of protons and water molecules. mdpi.com Therefore, a key challenge is to optimize the degree of crosslinking to achieve a balance between enhanced stability and high conductivity. sci-hub.se Thermal treatments are often used to induce crosslinking in sulfonated aromatic polymers. researchgate.netenergy.gov

Effects of Crosslinking on PEM Properties
PropertyEffect of CrosslinkingReference
Water Uptake / SwellingReduced researchgate.netsci-hub.se
Mechanical StrengthIncreased mdpi.com
Chemical & Hydrolytic StabilityImproved researchgate.net
Proton ConductivityOften decreased mdpi.com

A sophisticated approach to membrane design involves the deliberate introduction of basic functional groups into the sulfonated polymer structure to create acid-base interactions. rsc.orgx-mol.com These interactions act as a form of ionic crosslinking, which can significantly enhance membrane properties. mdpi.com

Improved Physicochemical Properties: The interaction between the acidic -SO₃H groups and incorporated basic groups (e.g., imidazole, benzoxazolium, amino groups) helps to suppress excessive water absorption and physical swelling, similar to covalent crosslinking. rsc.orgresearchgate.net This leads to improved mechanical robustness and dimensional stability. rsc.org

Effect on Ion Conduction: The impact of acid-base interactions on proton conductivity is complex and critically depends on the basicity (pKa) of the incorporated group. rsc.orgx-mol.com

Strong Bases: If the basic group is too strong (e.g., an aliphatic amine with a high pKa), it can neutralize the sulfonic acid, tightly binding the proton and severely impeding proton conduction. rsc.orgx-mol.com

Weak Bases: Conversely, using a weak base with a low pKa (e.g., benzotriazolium) can be beneficial. These groups can form a "protonation-deprotonation" loop, creating additional pathways for proton hopping. This can lower the energy barrier for ion transfer and strengthen conductivity. rsc.orgresearchgate.net The formation of sulfonic acid-imidazole pairs is one such interaction that has been shown to increase proton conduction. acs.org

This strategy allows for fine-tuning of the membrane's properties by carefully selecting a basic moiety with an appropriate pKa value to achieve both high stability and efficient ion conduction. rsc.orgresearchgate.net

Advanced Analytical Techniques in Characterization of Bis Peg4 Sulfonic Acid Systems

Spectroscopic Analysis (e.g., NMR, FT-IR)

Spectroscopic techniques are fundamental for confirming the chemical structure and identifying the functional groups present in Bis-PEG4-sulfonic acid. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are two of the most powerful and complementary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of a molecule. afu.edu.np For this compound, ¹H NMR and ¹³C NMR are used to verify the presence and connectivity of the polyethylene (B3416737) glycol (PEG) backbone and the terminal sulfonic acid groups.

In a typical ¹H NMR spectrum of a related sulfonated PEG compound, the protons of the ethylene (B1197577) glycol repeating units (-O-CH₂-CH₂-O-) would produce a characteristic multiplet signal around 3.6 ppm. researchgate.netolemiss.edu The methylene (B1212753) protons adjacent to the sulfonic acid group (-CH₂-SO₃H) would appear at a distinct chemical shift, typically downfield due to the electron-withdrawing effect of the sulfonate group, for instance, around 2.9 to 3.6 ppm. researchgate.net

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. The carbon atoms in the PEG backbone typically show signals in the range of 68-72 ppm. olemiss.edu The carbon atom directly bonded to the sulfonic acid group would be shifted downfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify specific functional groups within a molecule by measuring the absorption of infrared radiation. afu.edu.np In the FT-IR spectrum of a sulfonated PEG compound, characteristic absorption bands confirm the presence of both the PEG chain and the sulfonic acid groups.

Key vibrational bands for a compound like this compound include a strong C-O-C stretching vibration from the ethylene ether backbone, typically observed around 1100-1115 cm⁻¹. researchgate.netresearchgate.net The presence of the sulfonic acid group (SO₃H) is confirmed by characteristic absorption bands, notably the S=O stretching vibrations, which typically appear in the region of 1030-1080 cm⁻¹ and 1150-1250 cm⁻¹. researchgate.netresearchgate.net A broad O-H stretching band, often centered around 3400-3500 cm⁻¹, would also be expected, corresponding to the hydroxyl of the sulfonic acid group. scirp.org

The following table summarizes the expected spectroscopic data for this compound based on analysis of closely related compounds.

Technique Expected Signals / Bands Assignment
¹H NMR δ ≈ 3.6 ppm (multiplet)-O-CH₂ -CH₂ -O- (PEG backbone)
δ ≈ 2.9 - 3.6 ppm (triplet)-CH₂ -SO₃H
¹³C NMR δ ≈ 68 - 72 ppm-O-C H₂-C H₂-O- (PEG backbone)
δ ≈ 50 - 60 ppm-C H₂-SO₃H
FT-IR ~1100 cm⁻¹ (strong)C-O-C stretch (ether backbone) researchgate.netresearchgate.net
~1040 cm⁻¹ (strong)S=O stretch (sulfonic acid) researchgate.netresearchgate.net
~2900 cm⁻¹ (medium)C-H stretch (alkane) scirp.org
~3450 cm⁻¹ (broad)O-H stretch (sulfonic acid)

Note: The exact chemical shifts (δ) in NMR and wavenumber (cm⁻¹) in FT-IR can vary depending on the solvent, concentration, and specific molecular environment.

Chromatography (e.g., HPLC, TLC)

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are widely used for these purposes.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture with high resolution and for quantification. For polar compounds like this compound, reverse-phase (RP-HPLC) or hydrophilic interaction liquid chromatography (HILIC) are common modes. A study on a similar compound, sulfonate polyethylene glycol borate (B1201080) ester, utilized a C18 reverse-phase column. iaamonline.org The mobile phase typically consists of an aqueous component (like water with an acid modifier such as formic acid) and an organic modifier (like acetonitrile). iaamonline.orgrsc.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve effective separation of PEG oligomers and related impurities. iaamonline.org Detection can be achieved using various detectors, including UV-Vis, evaporative light scattering detector (ELSD), or mass spectrometry (MS). aip.org

Thin-Layer Chromatography (TLC) is a simpler, faster, and more cost-effective chromatographic technique used primarily for monitoring reaction progress, identifying compounds, and determining purity. nih.gov For PEG derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. researchgate.net The mobile phase, or eluent, is a solvent system chosen to achieve good separation of the target compound from starting materials and byproducts; a common system might be a mixture of a polar and a less polar organic solvent, such as chloroform/methanol (B129727). researchgate.net Visualization of the spots on the TLC plate can be done under UV light if the compounds are UV-active, or by staining with a suitable reagent like iodine vapor or Dragendorff reagent for PEG compounds. researchgate.netbeilstein-journals.org

The table below outlines typical conditions for the chromatographic analysis of sulfonated PEG compounds.

Technique Parameter Typical Conditions
HPLC Column Reverse-Phase C18, 5 µm particle size iaamonline.org
Mobile Phase A 0.1% Formic Acid in Water iaamonline.org
Mobile Phase B Acetonitrile iaamonline.org
Elution Gradient iaamonline.org
Detector MS, ELSD, Charged Aerosol Detector (CAD) aip.orgthermofisher.com
TLC Stationary Phase Silica Gel 60 F₂₅₄ researchgate.netrsc.org
Mobile Phase Chloroform:Methanol mixtures researchgate.net
Visualization UV light (254 nm), Iodine, Dragendorff reagent researchgate.netrsc.org

Mass Spectrometry (e.g., TOF-SIMS)

Mass spectrometry techniques are invaluable for determining the molecular weight and elemental composition of molecules. For analyzing surfaces modified with compounds like this compound, Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is an exceptionally powerful technique.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique that provides detailed chemical information about the outermost layer of a material (top 1-2 nm). biorxiv.org It works by bombarding the surface with a pulsed primary ion beam, which causes secondary ions to be ejected from the surface. These ions are then analyzed based on their mass-to-charge ratio, generating a mass spectrum that is a chemical fingerprint of the surface. aip.org

In the analysis of PEGylated surfaces, TOF-SIMS can confirm the presence of the grafted molecules and provide insight into their fragmentation patterns. nist.gov The positive ion TOF-SIMS spectra of PEG-containing surfaces typically show characteristic fragment ions of the ethylene glycol unit, such as C₂H₃O⁺ (m/z=43), C₂H₅O⁺ (m/z=45), and C₃H₇O⁺ (m/z=59). rsc.org The fragmentation patterns can also reveal information about the polymer's interaction with ions present on the surface, such as sodium, leading to series corresponding to (CH₂CH₂O)nNa⁺. acs.org For sulfonated compounds, specific fragments related to the sulfonic acid group would also be expected in the negative ion spectrum. The intensity of these characteristic PEG and sulfonate signals can be used to map the distribution and homogeneity of the this compound coating on a substrate. rsc.orgnih.gov

Technique Characteristic Ions (m/z) Assignment
TOF-SIMS (Positive Mode) 45C₂H₅O⁺ (PEG fragment) rsc.org
59C₃H₇O⁺ (PEG fragment)
89(C₂H₄O)₂H⁺
133(C₂H₄O)₃H⁺
Series: 44n + 23(C₂H₄O)nNa⁺ (Sodium adducts of PEG) acs.org
TOF-SIMS (Negative Mode) 80SO₃⁻
97HSO₄⁻ (Possible fragment/contaminant)

Microscopic Techniques (e.g., AFM, Optical Microscopy)

Microscopic techniques are employed to visualize the physical and morphological characteristics of surfaces and systems involving this compound, from the nanoscale to the microscale.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanometer scale. nih.gov It can be used to visualize individual polymer chains and assess the morphology of surfaces functionalized with this compound. nih.gov AFM imaging can reveal the surface coverage, uniformity, and conformation of the tethered PEG chains. beilstein-journals.org For example, it can distinguish between a "mushroom" conformation (at low grafting density) and a more extended "brush" conformation (at high grafting density). beilstein-journals.org Furthermore, AFM can measure the thickness of the grafted polymer layer and probe its nanomechanical properties, such as stiffness and adhesion. beilstein-journals.org

Optical Microscopy , including fluorescence microscopy, is a valuable tool for assessing the quality and uniformity of a functionalized surface on a larger, microscopic scale. mdpi.com While it lacks the resolution of AFM, it allows for rapid inspection of larger areas. If this compound is conjugated to a fluorescent tag, fluorescence microscopy can be used to quickly visualize the distribution of the coating on a substrate, highlighting areas of successful functionalization and identifying potential defects or aggregation. mdpi.com It can also be used to observe the behavior of systems containing functionalized particles, such as the field-induced formation of chain-like agglomerates in a suspension of PEG-functionalized nanoclusters. mdpi.comresearchgate.net

Technique Information Obtained Research Findings
Atomic Force Microscopy (AFM) Nanoscale surface topography; Polymer conformationVisualization of individual dendrimers coated with PEG. nih.gov Differentiation between "mushroom" and "brush" conformations of grafted PEG layers. beilstein-journals.org Measurement of PEG layer thickness and asymmetry. nih.gov
Optical/Fluorescence Microscopy Microscale surface uniformity; Aggregation behaviorAssessment of uniform and smooth surface coverage on functionalized microspheres. mdpi.com Observation of drying effects and uneven film thickness during functionalization. Imaging of the formation and evolution of micron-sized chain structures in suspension. researchgate.net

Theoretical and Computational Studies

Molecular Modeling of Bis-PEG4-sulfonic acid Interactions

Molecular modeling is a cornerstone for investigating the non-covalent interactions between this compound and other molecules or surfaces. These interactions are critical in various applications, from its role as a linker in bioconjugation to its function in surface modification.

One key aspect is the interaction with proteins. Computational models can simulate how the flexible polyethylene (B3416737) glycol (PEG) chain and the terminal sulfonic acid groups of this compound interact with the amino acid residues on a protein surface. These simulations can reveal specific binding sites and the nature of the interactions, such as hydrogen bonds and electrostatic interactions. For instance, modeling has been used to understand the interactions between PEG and cytochrome c, a protein involved in apoptosis, shedding light on how PEGylation can affect protein stability and function. researchgate.net

In the context of materials science, molecular modeling helps to understand the adsorption and interaction of molecules containing PEG and sulfonate groups on surfaces like copper. Studies have investigated the synergistic co-adsorption of similar molecules, showing how they influence electrochemical processes. researchgate.net For example, time-of-flight secondary-ion mass spectrometry (TOF-SIMS) combined with cyclic voltammetry has been used to study the interactions of bis-(sodium-sulfopropyl)-disulfide (SPS) and polyethylene glycol (PEG) on copper surfaces, revealing details about their surface coverage and electrochemical behavior. researchgate.net

Furthermore, computational approaches like ab initio calculations and molecular dynamics simulations are employed to study the hydration of polyethers. These studies have shown that the partial charge on the oxygen atoms, influenced by the number of adjacent carbon atoms, plays a crucial role in their interaction with water. bohrium.com This understanding is fundamental to predicting the solubility and behavior of PEG-containing molecules like this compound in aqueous environments.

Table 1: Calculated Physicochemical Properties of a Related Compound (Bis-Tos-PEG4)

PropertyValue
Number of heavy atoms33
Number of aromatic heavy atoms12
Fraction Csp30.45
Number of rotatable bonds16
Number of H-bond acceptors9.0
Number of H-bond donors0.0
Molar Refractivity121.16
Data sourced from computational chemistry calculations for a structurally similar compound, Bis-Tos-PEG4. ambeed.com

Simulation of Conformational Influence in Complex Systems

The conformation of this compound, which describes the spatial arrangement of its atoms, is highly flexible due to the rotatable bonds in its PEG chain. This conformational flexibility is crucial for its function, particularly in complex biological or chemical systems.

Molecular dynamics (MD) simulations are a primary tool for studying the conformational landscape of PEG chains. These simulations can model the dynamic changes in the molecule's shape in different environments, such as in aqueous solution or when interacting with other molecules. For example, MD simulations have been used to investigate the conformational changes of PEG chains in aqueous two-phase systems, revealing how interactions with water and other polymers influence their structure. rsc.org

The conformation of PEG-like molecules can also significantly impact their interaction with surfaces and their role in processes like electrodeposition. The gauche and trans conformations of the C-C and C-O bonds in PEG chains affect their electrochemical properties. researchgate.net

In the context of bioconjugation, the conformation of the PEG linker is critical. It influences the distance and orientation between the two molecules it connects, which can affect the biological activity of the resulting conjugate. While specific simulations on this compound are not widely published, studies on similar PEGylated systems provide valuable insights. For example, the conformational influence of PEG linkers on the activity of antibody-drug conjugates is an active area of research.

Predictive Models for Reaction Outcomes and Material Properties

Predictive modeling, often employing machine learning and quantitative structure-property relationship (QSPR) approaches, is an emerging area that can accelerate the discovery and optimization of chemical processes and materials involving molecules like this compound.

These models can predict the outcome of chemical reactions, such as the efficiency of conjugation reactions involving the sulfonic acid groups. By analyzing large datasets of reaction outcomes, machine learning models can identify patterns and predict the success of a reaction with new, unseen reactants. nih.gov For instance, multivariate models have been developed to predict the outcomes of bioorthogonal inverse-electron demand Diels-Alder reactions, a type of "click chemistry" relevant to bioconjugation. acs.org

Predictive models can also be used to estimate the material properties of polymers and surfaces functionalized with this compound. For example, theoretical models can predict the proton conductivity and methanol (B129727) permeability of membranes containing sulfonic acid groups, which are crucial properties for their application in fuel cells. researchgate.net

Furthermore, computational models can help predict the thermoresponsive behavior of polymers containing oligo(ethylene glycol) units. researchgate.net This is important for developing "smart" materials that change their properties in response to temperature changes. The introduction of sulfonic acid units can significantly alter this behavior, and predictive models can help to understand and design these effects. mdpi.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.